molecular formula C15H20N2O4 B13790842 ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate CAS No. 94203-83-5

ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate

Cat. No.: B13790842
CAS No.: 94203-83-5
M. Wt: 292.33 g/mol
InChI Key: VUHGEIOHKFQRJI-UHFFFAOYSA-N
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Description

Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate is an organic compound with the molecular formula C15H20N2O4. It is a derivative of benzoic acid and is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate typically involves the esterification of 4-dimethylaminobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate involves its role as a photoinitiator. Upon exposure to visible light, the compound undergoes a photochemical reaction that generates free radicals. These free radicals initiate the polymerization of monomers, leading to the formation of polymers. The molecular targets include unsaturated prepolymers, and the pathways involved are primarily photochemical .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate is unique due to its specific structure, which imparts distinct photoinitiating properties. This makes it particularly useful in applications requiring controlled polymerization under visible light .

Properties

CAS No.

94203-83-5

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

ethyl 4-[acetyl-[2-(dimethylamino)-2-oxoethyl]amino]benzoate

InChI

InChI=1S/C15H20N2O4/c1-5-21-15(20)12-6-8-13(9-7-12)17(11(2)18)10-14(19)16(3)4/h6-9H,5,10H2,1-4H3

InChI Key

VUHGEIOHKFQRJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N(CC(=O)N(C)C)C(=O)C

Origin of Product

United States

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